CID 71367795

Description

These compounds often feature polycyclic frameworks with epoxide groups, ester substituents, and indole-derived moieties, which are critical for their biological activities . While direct data for CID 71367795 is absent, its comparison with structurally analogous compounds (e.g., chaetogobosin derivatives, briaviolides) can be inferred from spectral, synthetic, and substituent-based analyses in the evidence.

Properties

Molecular Formula |

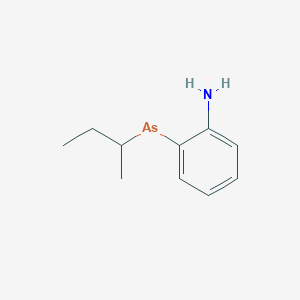

C10H15AsN |

|---|---|

Molecular Weight |

224.15 g/mol |

InChI |

InChI=1S/C10H15AsN/c1-3-8(2)11-9-6-4-5-7-10(9)12/h4-8H,3,12H2,1-2H3 |

InChI Key |

VLPCBHPBPVLTCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)[As]C1=CC=CC=C1N |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 71367795 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions is essential to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactions and batch processing. These methods ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

CID 71367795 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions involving reducing agents can convert this compound into different chemical forms.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives and intermediates of this compound.

Scientific Research Applications

CID 71367795 has numerous applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

Industry: this compound is used in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71367795 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Spectral Data

Key structural distinctions among CID 71367795’s analogs are summarized below:

Key Observations :

- Epoxidation Effects : Conversion of Δ⁵,⁶ double bond (Compound 3) to an epoxide (Compound 4) shifts C-5/C-6 from ~125–130 ppm to ~63–65 ppm, indicative of sp³ hybridization .

- Indole Modifications : Replacement of the C-2′ methine in Chaetogobosin G with a nitro group (Compound 5) introduces a deshielded carbonyl at C-3′ (δC 200.3), altering electronic properties .

- Stereochemical Impact: α-orientation of substituents (e.g., in Briaviolide F) is confirmed via NOESY correlations (e.g., H-10/Me-19), which influence bioavailability and target binding .

Physicochemical and Bioactive Properties

*Inferred from structurally similar compounds (e.g., CAS 7254-19-5 ).

Notable Trends:

- Solubility: Hexanoyl esters (e.g., Briaviolide F) exhibit higher solubility (0.687 mg/mL) compared to brominated analogs (0.052 mg/mL in CAS 7254-19-5) due to increased hydrophilicity .

- CYP Inhibition : All analogs show CYP1A2 inhibition, suggesting a conserved interaction with cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.